Fasitibant
Overview
Description
Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. Bradykinin is a peptide that plays a significant role in inflammatory processes, and its effects are mediated through the B2 receptor. This compound has been investigated for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis and other conditions characterized by excessive inflammation .
Preparation Methods
Fasitibant can be synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is built through a series of coupling reactions involving key intermediates.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography.
Industrial production methods for this compound involve optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Fasitibant undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Fasitibant has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the bradykinin B2 receptor and its role in various chemical processes.
Biology: this compound is used in biological research to investigate the mechanisms of inflammation and the role of bradykinin in various physiological processes.
Medicine: this compound has been investigated for its potential therapeutic applications in treating inflammatory diseases such as osteoarthritis. .
Mechanism of Action
Fasitibant exerts its effects by selectively binding to and antagonizing the bradykinin B2 receptor. This receptor is involved in mediating the effects of bradykinin, a peptide that promotes inflammation, pain, and vasodilation. By blocking the B2 receptor, this compound prevents bradykinin from exerting its pro-inflammatory effects, thereby reducing inflammation and pain. The molecular targets and pathways involved in this mechanism include the inhibition of cyclooxygenase-2 expression and the reduction of prostaglandin E2 release .
Comparison with Similar Compounds
Fasitibant is unique among bradykinin B2 receptor antagonists due to its high potency and selectivity. Similar compounds include:
FR173657: Another bradykinin B2 receptor antagonist with a different chemical structure.
Anatibant: A bradykinin B2 receptor antagonist with similar pharmacological properties.
WIN64338: A compound that also targets the bradykinin B2 receptor but with different binding characteristics.
Bradyzide: Another antagonist of the bradykinin B2 receptor with distinct structural features.
CHEMBL442294: A compound with antagonistic activity against the bradykinin B2 receptor.
JSM10292: A bradykinin B2 receptor antagonist with unique binding properties
This compound’s uniqueness lies in its high affinity for the bradykinin B2 receptor and its ability to effectively block the receptor’s activity, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49Cl2N6O6S/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3/q+1/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSDHOWSLEEKJ-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49Cl2N6O6S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236032 | |
Record name | Fasitibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869939-83-3 | |
Record name | (δS)-δ-Amino-4-[[4-[[[2,4-dichloro-3-[[(2,4-dimethyl-8-quinolinyl)oxy]methyl]phenyl]sulfonyl]amino]tetrahydro-2H-pyran-4-yl]carbonyl]-N,N,N-trimethyl-ε-oxo-1-piperazinepentanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869939-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fasitibant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869939833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasitibant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15646 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasitibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FASITIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WL827Z7AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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